molecular formula C7H14N2O2 B11917581 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid

Cat. No.: B11917581
M. Wt: 158.20 g/mol
InChI Key: HNWNQKQJDHVAPO-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid is a compound that features a piperazine ring substituted with a methyl group at the 2-position and an acetic acid moiety. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid typically involves the reaction of 2-methylpiperazine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-[(2R)-2-methylpiperazin-1-yl]acetic acid

InChI

InChI=1S/C7H14N2O2/c1-6-4-8-2-3-9(6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

HNWNQKQJDHVAPO-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CNCCN1CC(=O)O

Canonical SMILES

CC1CNCCN1CC(=O)O

Origin of Product

United States

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